molecular formula C25H23ClN4O3 B11315865 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-{4-[(2-methylphenoxy)acetyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11315865
M. Wt: 462.9 g/mol
InChI Key: CXJFBRKGIIYIGO-ZHACJKMWSA-N
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Description

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of styrenes These compounds are characterized by the presence of an ethenylbenzene moiety

Preparation Methods

The synthesis of 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE involves multiple steps, typically starting with the preparation of the core oxazole structure. This is followed by the introduction of the piperazine and phenoxyacetyl groups under controlled conditions. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[(1E)-2-(2-CHLOROPHENYL)ETHENYL]-5-{4-[2-(2-METHYLPHENOXY)ACETYL]PIPERAZIN-1-YL}-1,3-OXAZOLE-4-CARBONITRILE is unique due to its specific structural features and functional groups. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.

Properties

Molecular Formula

C25H23ClN4O3

Molecular Weight

462.9 g/mol

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-[2-(2-methylphenoxy)acetyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C25H23ClN4O3/c1-18-6-2-5-9-22(18)32-17-24(31)29-12-14-30(15-13-29)25-21(16-27)28-23(33-25)11-10-19-7-3-4-8-20(19)26/h2-11H,12-15,17H2,1H3/b11-10+

InChI Key

CXJFBRKGIIYIGO-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4Cl)C#N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4Cl)C#N

Origin of Product

United States

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